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## in vivo characterization of [11C]KR31173

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An In-Depth Technical Guide to the In Vivo Characterization of [11C]KR31173

This technical guide provides a comprehensive overview of the in vivo characterization of [11C]KR31173, a positron emission tomography (PET) radioligand developed for imaging the angiotensin II subtype 1 receptor (AT1R). The AT1R is a crucial component of the reninangiotensin system, playing a significant role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its involvement in various pathologies makes it an important target for molecular imaging.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

## Overview of [11C]KR31173

[11C]KR31173 is a potent and selective AT1R antagonist that has been radiolabeled with carbon-11 for PET imaging.[1] Its full chemical name is 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine.[1][4] Preclinical studies have demonstrated its potential for quantifying AT1R expression in various organs, particularly the kidneys and heart, across multiple species, including mice, dogs, baboons, and pigs.[1][3][4][5]

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vivo and ex vivo studies of [11C]KR31173.

Table 1: Ex Vivo Biodistribution of [11C]KR31173 in Mice (60 minutes post-injection)[1]



Organ	Tissue Concentration (%ID/g ± SD)	Specific Binding Rate
Adrenals	27.3 ± 6.4	80-90%
Kidneys	11.3 ± 1.0	80-90%
Liver	8.9 ± 0.6	Not Reported
Lungs	5.75 ± 0.5	80-90%
Heart	2.5 ± 0.4	80-90%

Table 2: In Vivo PET Imaging Data for [11C]KR31173 Across Species

Species	Organ/Region	Key Finding	Specific Binding
Dog	Renal Cortex	63 nCi/mL/mCi (75-95 min p.i.)	95%[1][4]
Baboon	Renal Cortex	345 nCi/mL/mCi (55- 75 min p.i.)	81%[1][4]
Pig (Healthy)	Myocardium	Global Retention: 3.62 ± 0.51 (60 min)	>90% reduction with block[3]
Human (Healthy)	Myocardium	LV Average Retention: 1.2 ± 0.1 %/min	Complete block observed[2][3]

Table 3: Comparison of [11C]KR31173 and [11C]L-159,884 in a Baboon[1]

Parameter	[11C]KR31173	[11C]L-159,884
Renal Cortex Activity (55-75 min p.i.)	345 nCi/cc/mCi	96 nCi/cc/mCi
Specific Binding (Renal Cortex)	81%	34%
Distribution Volume (VT)	13	1.5



Table 4: Metabolism and Plasma Protein Binding

Species	Parameter	Value
Pig	Intact Tracer in Plasma (60 min)	85 ± 2%[3]
Dog	Metabolized Tracer in Urine	2-5% of urinary activity[1]
Baboon	Metabolized Tracer in Urine	6-9% of urinary activity[1]

# **Experimental Protocols**

This section details the methodologies employed in the characterization of [11C]KR31173.

## Radiosynthesis of [11C]KR31173

The radiolabeling of **KR31173** is achieved through a multi-step process. An original procedure has been modified for improved results.[1]

- [11C]Methyl Iodide Production: Carbon-11 is produced as [11C]CO2, which is then converted to [11C]methyl iodide ([11C]CH3I).
- Coupling Reaction: A tetrazole-protected hydroxy precursor of KR31173 is coupled with [11C]methyl iodide.[1]
- Deprotection: The protecting group is subsequently removed via acid hydrolysis to yield [11C]KR31173.[1]
- Purification: The final product is purified using high-performance liquid chromatography (HPLC).

### **Animal Models and Procedures**

Studies have been conducted in mice, beagle dogs, baboons, and domestic pigs.[1][3][4][5]

• Blocking Studies: To determine the degree of specific binding, animals are pretreated with a potent AT1R antagonist, such as SK-1080 (e.g., 2 mg/kg), typically 30 minutes before the



administration of [11C]KR31173.[1] Control animals receive a saline injection.[1] The AT2 receptor antagonist PD123,319 has also been used to confirm selectivity.[1]

Myocardial Infarction Model: In pigs, experimental myocardial infarction is induced to study
 AT1R upregulation in cardiac tissue.[3]

### **Ex Vivo Biodistribution in Mice**

- Injection: [11C]KR31173 is administered intravenously to mice.
- Tissue Harvesting: At a predetermined time point (e.g., 60 minutes post-injection), animals are euthanized, and various tissues (adrenals, kidneys, liver, lungs, heart, etc.) are harvested and weighed.[1]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Calculation: Tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

## **PET Imaging Protocol**

- Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.[1][3]
- Radiotracer Administration: A bolus of [11C]KR31173 (e.g., 300–500 MBq for pigs) is administered intravenously.[3]
- Image Acquisition: Dynamic PET scans are acquired for a duration of 60 to 90 minutes.[3][5] For attenuation correction, a low-dose CT scan is performed prior to the PET acquisition.[3]
- Blood Sampling: Venous blood samples are taken at multiple time points to determine plasma metabolite levels and to generate an arterial input function for kinetic modeling.[3]

## **Data Analysis and Kinetic Modeling**

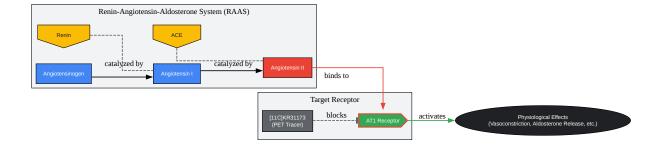
 Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the dynamic PET images to generate TACs for various organs.



- Kinetic Modeling: The binding of [11C]KR31173, which demonstrates faster dissociation from
  the AT1R compared to other ligands, can be quantified using the Logan graphical method.[1]
  For more detailed analysis, compartmental models, such as a two-tissue compartment
  model with parallel connectivity, have been employed, particularly for renal kinetics.[5]
- Binding Parameters: Key parameters derived from modeling include the distribution volume (VT) and the distribution volume ratio (DVR), which is calculated as DV(Specific)/DV(Nonspecific).[1][5]

## **Visualizations: Pathways and Workflows**

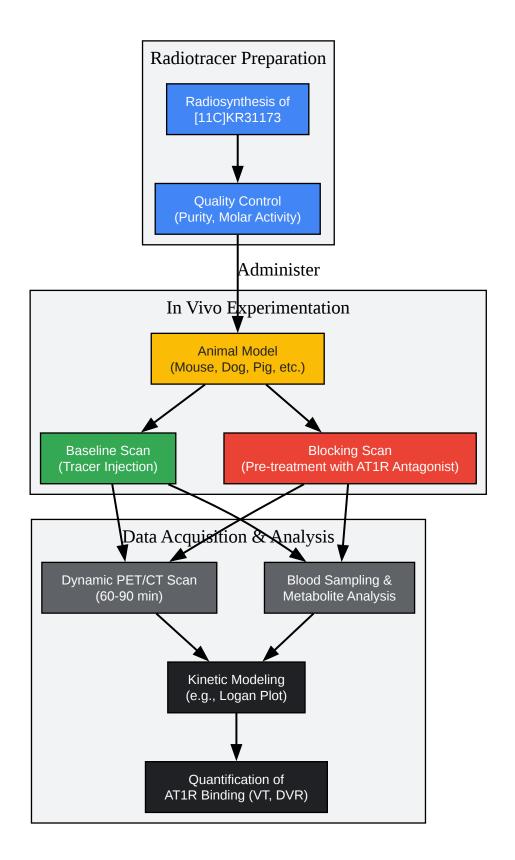
The following diagrams illustrate the key concepts and procedures related to the in vivo characterization of [11C]KR31173.



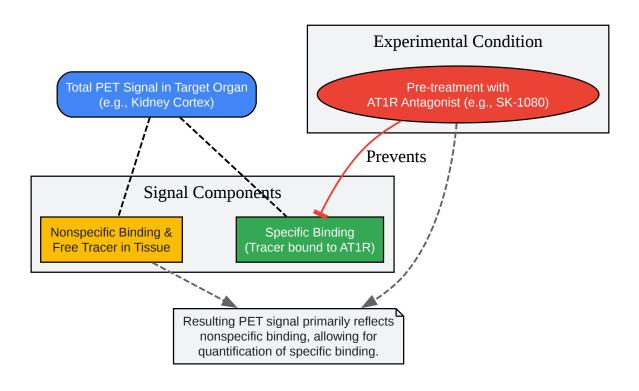
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Caption: Simplified diagram of the Renin-Angiotensin System and the role of [11C]KR31173.









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